molecular formula C16H42Cl4N4O2 B12783138 Ivospemin tetrahydrochloride CAS No. 259657-09-5

Ivospemin tetrahydrochloride

Cat. No.: B12783138
CAS No.: 259657-09-5
M. Wt: 464.3 g/mol
InChI Key: SCDBHUCANIJZED-VNMXSFETSA-N
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Description

Ivospemin tetrahydrochloride (systematic name: 1,2,4,5-benzenetetramine tetrahydrochloride) is a synthetic small-molecule compound characterized by a benzene ring core substituted with four amine groups, each protonated as a hydrochloride salt. This structure confers unique physicochemical properties, enabling diverse applications in both biomedical and materials science.

Properties

CAS No.

259657-09-5

Molecular Formula

C16H42Cl4N4O2

Molecular Weight

464.3 g/mol

IUPAC Name

(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride

InChI

InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m0..../s1

InChI Key

SCDBHUCANIJZED-VNMXSFETSA-N

Isomeric SMILES

CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of ivospemin tetrahydrochloride involves multiple steps, including the reaction of specific polyamine precursors under controlled conditions. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by rigorous purification processes to meet pharmaceutical standards .

Chemical Reactions Analysis

Ivospemin tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ivospemin tetrahydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ivospemin tetrahydrochloride involves its interaction with polyamine metabolic pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Spermine Tetrahydrochloride (CAS 306-67-2)

  • Structure : A naturally occurring polyamine with four amine groups linked by carbon chains.
  • Mechanism : Regulates gene expression, stabilizes DNA, and modulates calcium-dependent immune responses. Binds cell surface receptors to activate intracellular signaling .
  • Applications :
    • Proteomics: Facilitates DNA-binding protein crystallization .
    • Cancer Research: Inhibits tumor growth by suppressing polyamine biosynthesis .

Spermidine Trihydrochloride (HY-B1776A)

  • Structure : A triamine precursor to spermine.
  • Mechanism : Enhances antioxidant enzyme activity, reduces oxidative stress (H₂O₂, O₂⁻), and stabilizes photosystem II (PSII) in plants .
  • Applications :
    • Metabolic Disease: Phase 3 trials for cellular membrane stabilization and anti-aging effects .
  • Key Difference : Lacks the fourth amine group, reducing its DNA-binding affinity compared to spermine or Ivospemin.

Trientine Tetrahydrochloride

  • Structure : A linear tetraamine chelator.
  • Mechanism : Binds copper ions for excretion, reducing copper toxicity in Wilson’s disease.
  • Applications: Clinical Use: Non-inferior to d-penicillamine in maintaining therapeutic copper levels (50% vs. 24% efficacy) .
  • Regulatory Status : Approved for Wilson’s disease (FDA, EMA).

N1,N11-Diethylnorspermine Tetrahydrochloride (DENSPM)

  • Structure : A synthetic polyamine analogue.
  • Mechanism : Induces spermidine/spermine N¹-acetyltransferase (SSAT), accelerating polyamine catabolism by 200–1000-fold .
  • Applications : Research tool for studying polyamine metabolism in cancer and metabolic disorders.

Comparative Data Table

Compound Core Structure Key Mechanism Clinical Stage Primary Applications
This compound Benzene tetraamine FAK inhibition, fluorescence probe Preclinical Oncology, material science
Spermine Tetrahydrochloride Polyamine chain DNA stabilization, antioxidant Preclinical Proteomics, cancer research
Trientine Tetrahydrochloride Linear tetraamine Copper chelation Phase 3/Approved Wilson’s disease
Spermidine Trihydrochloride Triamine chain Oxidative stress reduction Phase 3 Metabolic disease
DENSPM Modified polyamine SSAT induction Research tool Polyamine metabolism

Key Differentiators of Ivospemin

Dual Utility : Uniquely bridges biomedical (FAK inhibition) and material science (carbon dot synthesis) applications, unlike analogues focused solely on therapeutic roles.

Structural Rigidity : The benzene core enhances stability compared to flexible polyamine chains in spermine or spermidine, improving target specificity in FAK inhibition .

Clinical Potential: While Trientine is clinically approved, Ivospemin’s anticancer efficacy remains preclinical but shows promise for targeted therapy .

Research and Regulatory Considerations

  • Ivospemin: Requires further pharmacokinetic and toxicity profiling to advance to clinical trials. Its role in fluorescence sensing may expedite diagnostic tool development .
  • Regulatory Gaps : Spermine and DENSPM lack therapeutic approvals despite robust preclinical data, highlighting challenges in translating polyamine modulators to clinics .

Q & A

Q. What are the primary biochemical pathways targeted by Ivospemin tetrahydrochloride, and how can researchers design experiments to validate its mechanism of action?

this compound is hypothesized to modulate pathways such as the p38 MAPK signaling cascade, which regulates cellular stress and inflammatory responses. To validate this:

  • Experimental Design : Use kinase activity assays (e.g., ELISA or Western blot) to measure phosphorylation levels of p38 MAPK in treated vs. untreated cell lines (e.g., macrophages or HEK293 cells) .
  • Controls : Include positive controls (e.g., known p38 inhibitors like Semapimod tetrahydrochloride) and negative controls (untreated cells).
  • Data Interpretation : Compare dose-response curves to establish IC50 values and assess statistical significance using one-way ANOVA (α = 0.05) .

Q. What in vitro models are most appropriate for initial screening of this compound's efficacy?

  • Cell Lines : Primary immune cells (e.g., peripheral blood mononuclear cells) or immortalized lines (e.g., RAW 264.7 macrophages) are suitable for studying anti-inflammatory effects .
  • Parameters : Measure cytokine secretion (TNF-α, IL-6 via ELISA), cell viability (MTT assay), and oxidative stress markers (e.g., H2O2 levels) .
  • Replication : Conduct triplicate experiments with staggered treatment durations (24–72 hours) to assess time-dependent effects .

Advanced Research Questions

Q. How should researchers address conflicting data regarding this compound's efficacy across different cell lines or animal models?

  • Variable Analysis : Systematically compare experimental conditions (e.g., cell culture media, serum concentration, or animal strain differences). For example, discrepancies in cytokine inhibition may arise from variations in TLR4 expression levels .
  • Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding factors (e.g., batch-to-batch compound variability) .
  • Validation : Replicate key experiments in orthogonal models (e.g., 3D organoids or patient-derived cells) to confirm target engagement .

Q. What methodologies are recommended for analyzing synergistic effects of this compound with other therapeutic agents?

  • Combination Index (CI) : Use the Chou-Talalay method to calculate CI values (<1 indicates synergy) across varying concentrations .
  • Isobolograms : Plot dose-response curves of individual agents vs. combinations to visualize additive/synergistic interactions .
  • Mechanistic Studies : Perform RNA sequencing to identify co-regulated pathways (e.g., NF-κB and MAPK crosstalk) .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

  • Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS. Compare with in vitro hepatic microsome stability assays .
  • Metabolite Identification : Use high-resolution mass spectrometry to detect active metabolites that may contribute to in vivo efficacy .
  • Barrier Penetration : Assess blood-brain barrier permeability via in vitro models (e.g., MDCK-MDR1 cells) if neuroactivity is suspected .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-dependent responses in Ivospemin studies?

  • Nonlinear Regression : Fit data to sigmoidal dose-response curves (variable slope) using software like GraphPad Prism to calculate EC50/IC50 .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude outliers in triplicate datasets .
  • Multivariate Analysis : Use PCA or cluster analysis to identify covariates (e.g., cell cycle phase) influencing response variability .

Q. How should researchers ensure reproducibility when characterizing this compound's purity and stability?

  • Analytical Chemistry : Perform HPLC-UV/ELSD for purity assessment (>98% by area under the curve) and accelerated stability studies (40°C/75% RH for 6 months) .
  • Batch Documentation : Record synthesis lot numbers, storage conditions (−20°C in desiccated vials), and reconstitution buffers (e.g., PBS pH 7.4) .

Data Contradiction and Validation

Q. What steps should be taken if this compound exhibits off-target effects in high-throughput screens?

  • Target Deconvolution : Employ chemoproteomics (e.g., affinity chromatography coupled with MS) to identify unintended protein interactions .
  • CRISPR Validation : Knock out suspected off-target genes (e.g., JNK or ERK) to isolate Ivospemin-specific effects .

Q. How can researchers mitigate batch-to-batch variability in this compound?

  • Quality Control : Require certificates of analysis (CoA) from suppliers detailing NMR and elemental analysis results .
  • In-House Validation : Re-test each batch using standardized assays (e.g., endotoxin levels <0.1 EU/mg via LAL assay) .

Ethical and Reporting Standards

  • Animal Studies : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding protocols .
  • Data Transparency : Deposit raw data in repositories like Figshare or Zenodo, with metadata aligned with FAIR principles .

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